2-Boc-1,1-dimethyl-1,2,3,4-tetrahydroisoquinolin-6-ol 2-Boc-1,1-dimethyl-1,2,3,4-tetrahydroisoquinolin-6-ol
Brand Name: Vulcanchem
CAS No.: 1638765-20-4
VCID: VC18331138
InChI: InChI=1S/C16H23NO3/c1-15(2,3)20-14(19)17-9-8-11-10-12(18)6-7-13(11)16(17,4)5/h6-7,10,18H,8-9H2,1-5H3
SMILES:
Molecular Formula: C16H23NO3
Molecular Weight: 277.36 g/mol

2-Boc-1,1-dimethyl-1,2,3,4-tetrahydroisoquinolin-6-ol

CAS No.: 1638765-20-4

Cat. No.: VC18331138

Molecular Formula: C16H23NO3

Molecular Weight: 277.36 g/mol

* For research use only. Not for human or veterinary use.

2-Boc-1,1-dimethyl-1,2,3,4-tetrahydroisoquinolin-6-ol - 1638765-20-4

Specification

CAS No. 1638765-20-4
Molecular Formula C16H23NO3
Molecular Weight 277.36 g/mol
IUPAC Name tert-butyl 6-hydroxy-1,1-dimethyl-3,4-dihydroisoquinoline-2-carboxylate
Standard InChI InChI=1S/C16H23NO3/c1-15(2,3)20-14(19)17-9-8-11-10-12(18)6-7-13(11)16(17,4)5/h6-7,10,18H,8-9H2,1-5H3
Standard InChI Key HJRVKJMAOHLICV-UHFFFAOYSA-N
Canonical SMILES CC1(C2=C(CCN1C(=O)OC(C)(C)C)C=C(C=C2)O)C

Introduction

Structural and Chemical Identity

Molecular Architecture

2-Boc-1,1-dimethyl-1,2,3,4-tetrahydroisoquinolin-6-ol (CAS 1638765-20-4) features a fused bicyclic framework comprising a tetrahydroisoquinoline core modified with:

  • A tert-butoxycarbonyl (Boc) group at position 2, enhancing steric protection during synthetic modifications.

  • 1,1-Dimethyl substituents on the nitrogen-containing ring, increasing lipophilicity and metabolic stability.

  • A hydroxyl group at position 6, enabling hydrogen bonding and influencing solubility.

The molecular formula is C16H23NO3\text{C}_{16}\text{H}_{23}\text{NO}_3, with a molar mass of 277.36 g/mol . Key structural identifiers include:

PropertyValue
IUPAC Name1,1-Dimethylethyl 3,4-dihydro-6-hydroxy-1,1-dimethyl-2(1H)-isoquinolinecarboxylate
SMILESO=C(OC(C)(C)C)N1CCC2=CC(O)=CC=C2C1(C)C
InChI KeyHJRVKJMAOHLICV-UHFFFAOYSA-N
Melting PointNot reported
Boiling Point303.7±42.0 °C (estimated)

Spectroscopic Characterization

  • NMR: The Boc group’s carbonyl carbon resonates near 155–160 ppm in 13C^{13}\text{C}-NMR, while the hydroxyl proton appears as a broad singlet at ~5 ppm in 1H^1\text{H}-NMR .

  • MS: Electrospray ionization (ESI-MS) typically shows a molecular ion peak at m/z 278.2 [M+H]+^+ .

Synthesis and Modification

Synthetic Routes

The compound is synthesized via a multi-step protocol:

  • Core Formation: Condensation of phenethylamine derivatives with formaldehyde yields the tetrahydroisoquinoline scaffold .

  • Dimethylation: Quaternization of the nitrogen atom using methyl iodide under basic conditions introduces the 1,1-dimethyl groups .

  • Boc Protection: Reaction with di-tert-butyl dicarbonate (Boc anhydride) in dichloromethane protects the secondary amine .

Critical Reaction Conditions:

  • Temperature: 0–25°C for Boc protection to prevent premature deprotection.

  • Catalysts: Triethylamine or DMAP for efficient acylation .

Deprotection and Functionalization

The Boc group is selectively removed using trifluoroacetic acid (TFA) in dichloromethane, yielding 1,1-dimethyl-1,2,3,4-tetrahydroisoquinolin-6-ol (CAS 25200-13-9) . Subsequent modifications include:

  • Esterification: Conversion to methyl esters for enhanced bioavailability .

  • Sulfonation: Introduction of sulfonate groups to improve aqueous solubility .

Physicochemical Properties

Solubility and Stability

  • Solubility: Moderately soluble in polar aprotic solvents (e.g., DMF, DMSO) but poorly soluble in water (LogP = 1.70) .

  • Stability: Stable under inert atmospheres at 2–8°C but prone to hydrolysis in acidic/basic conditions .

Thermal Behavior

  • Density: 1.0±0.1 g/cm³ .

  • Vapor Pressure: 0.0±0.7 mmHg at 25°C .

Biological and Pharmacological Relevance

Target Interactions

Isoquinoline derivatives exhibit affinity for opioid receptors and monoamine transporters . The hydroxyl group at position 6 facilitates binding to serine/threonine residues in receptor pockets, as demonstrated in molecular docking studies .

Preclinical Data

  • Antinociceptive Activity: Analogues lacking the Boc group show µ-opioid receptor agonism with IC50\text{IC}_{50} values of 12–45 nM .

  • Neuroprotective Effects: Tetrahydroisoquinolines reduce oxidative stress in neuronal cell lines (EC₅₀ = 8–20 µM) .

Applications in Drug Development

Intermediate for Analgesics

The compound serves as a precursor to κ-opioid antagonists like JDTic derivatives, which show promise in treating addiction and depression .

Radiopharmaceuticals

Radiolabeled versions (e.g., 11C ^{11}\text{C}-Boc derivatives) are under investigation for positron emission tomography (PET) imaging of neuroinflammation .

Future Perspectives

Synthetic Challenges

  • Regioselectivity: Improving yields in Boc protection/deprotection steps.

  • Green Chemistry: Transitioning to solvent-free or catalytic methods .

Clinical Translation

  • Toxicity Profiling: Addressing hepatotoxicity risks associated with chronic use of isoquinoline-based drugs .

  • Formulation: Developing nanoparticle carriers to enhance blood-brain barrier penetration .

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